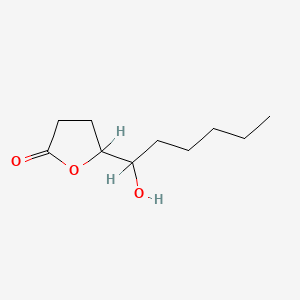

5-(1-Hydroxyhexyl)oxolan-2-one

描述

5-(1-Hydroxyhexyl)oxolan-2-one is an organic compound with the molecular formula C10H18O3 It is a lactone derivative, specifically a substituted oxolan-2-one, which contains a five-membered ring with an ester functional group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Hydroxyhexyl)oxolan-2-one typically involves the reaction of hexanoic acid with dihydroxyacetone in the presence of a catalyst. The reaction conditions often include:

Temperature: 60-80°C

Catalyst: Acidic or basic catalysts such as sulfuric acid or sodium hydroxide

Solvent: Common solvents include ethanol or methanol

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may include:

Feedstock: Hexanoic acid and dihydroxyacetone

Catalyst: Industrial-grade sulfuric acid

Temperature Control: Precise temperature regulation to maintain optimal reaction conditions

化学反应分析

Types of Reactions

5-(1-Hydroxyhexyl)oxolan-2-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The ester group can be reduced to form an alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups such as halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)

Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3)

Major Products Formed

Oxidation: Formation of 5-(1-oxohexyl)oxolan-2-one or 5-(1-carboxyhexyl)oxolan-2-one

Reduction: Formation of 5-(1-hydroxyhexyl)oxolan-2-ol

Substitution: Formation of 5-(1-chlorohexyl)oxolan-2-one or 5-(1-bromohexyl)oxolan-2-one

科学研究应用

Organic Synthesis

5-(1-Hydroxyhexyl)oxolan-2-one serves as a valuable building block in organic synthesis. Its structure allows for various modifications that can lead to the development of more complex molecules. It is particularly useful in polymer chemistry, where it can be incorporated into polymer backbones to alter physical properties such as flexibility and thermal stability.

Research indicates that this compound exhibits several biological activities:

- Antioxidant Properties : Studies have shown that this compound can enhance the activity of antioxidant enzymes, thereby reducing oxidative stress markers in cellular models.

- Anti-inflammatory Effects : It has been observed to inhibit pro-inflammatory cytokines like TNF-α and IL-6 in activated macrophages, suggesting potential therapeutic roles in chronic inflammatory conditions.

- Antimicrobial Properties : Preliminary investigations indicate that this compound may possess antimicrobial effects, making it a candidate for developing new antimicrobial agents.

Drug Delivery Systems

The biocompatibility of this compound positions it as a promising candidate for drug delivery applications. Its ability to form stable complexes with various pharmaceuticals can enhance the solubility and bioavailability of drugs, facilitating their therapeutic effects.

Industrial Applications

This compound is utilized in the production of specialty chemicals and materials. Its unique chemical properties allow it to be used in:

- Coatings and Adhesives : The compound's reactivity can be harnessed to improve the adhesion properties of coatings.

- Plasticizers : It can serve as a plasticizer in polymer formulations, enhancing flexibility without compromising mechanical strength.

Case Study 1: Antioxidant Activity

A study conducted on cellular models demonstrated that treatment with this compound significantly reduced levels of reactive oxygen species (ROS), indicating its potential as an antioxidant agent. This effect was attributed to the compound's ability to upregulate antioxidant enzymes such as superoxide dismutase.

Case Study 2: Drug Delivery

In a recent investigation into drug delivery systems, researchers encapsulated an anti-cancer drug within nanoparticles composed of this compound. The results showed enhanced drug solubility and a controlled release profile, indicating potential for improved therapeutic efficacy in cancer treatments.

作用机制

The mechanism of action of 5-(1-Hydroxyhexyl)oxolan-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and ester functional group play crucial roles in its reactivity and interactions. The compound may act by:

Binding to enzymes: Modulating enzyme activity through covalent or non-covalent interactions.

Interacting with cell membranes: Affecting membrane fluidity and permeability.

Participating in metabolic pathways: Undergoing biotransformation to active metabolites.

相似化合物的比较

Similar Compounds

- 5-(2,5-Dihydroxyhexyl)oxolan-2-one

- 4,5-Dihydroxy-n-decanoic acid-4-lactone

Uniqueness

5-(1-Hydroxyhexyl)oxolan-2-one is unique due to its specific substitution pattern on the oxolan-2-one ring, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity.

生物活性

5-(1-Hydroxyhexyl)oxolan-2-one, also known by its chemical formula , is a compound that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

This compound is characterized by a six-membered cyclic structure with a hydroxyl group attached to a hexyl chain. Its molecular weight is approximately 186.25 g/mol, and it is classified under various chemical databases for its structural and functional properties .

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antioxidant Activity

- Anti-inflammatory Effects

- Antimicrobial Properties

- Potential Anticancer Effects

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It has been shown to reduce oxidative stress markers in various cell models. The compound enhances the activity of antioxidant enzymes such as glutathione peroxidase and superoxide dismutase, contributing to cellular protection against oxidative damage .

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory effects in vitro and in vivo. Studies have shown that it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests a potential therapeutic role in conditions characterized by chronic inflammation .

Antimicrobial Properties

This compound has been evaluated for its antimicrobial activity against various bacterial and fungal strains. It exhibits significant inhibitory effects on the growth of pathogenic microorganisms, making it a candidate for further development as an antimicrobial agent .

Potential Anticancer Effects

Preliminary studies suggest that this compound may possess anticancer properties. In cell culture studies, it has been observed to induce apoptosis in cancer cell lines while sparing normal cells. The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and proliferation .

The biological activities of this compound are mediated through several mechanisms:

- Antioxidant Mechanism : The compound's ability to scavenge free radicals and enhance endogenous antioxidant defenses contributes to its protective effects against oxidative stress.

- Anti-inflammatory Pathway : By inhibiting nuclear factor kappa B (NF-κB) signaling, the compound reduces the expression of inflammatory mediators.

- Antimicrobial Action : The disruption of microbial cell membranes is a proposed mechanism for its antimicrobial activity.

Case Studies and Research Findings

A summary of key research findings related to the biological activity of this compound is presented in the table below:

| Biological Activity | Experimental Model | Effect Observed | Reference |

|---|---|---|---|

| Antioxidant | C57BL/6 mice | Reduced oxidative stress markers | Forman et al. (2014) |

| Anti-inflammatory | Macrophage culture | Decreased TNF-α and IL-6 production | García-García et al. (2021) |

| Antimicrobial | Various bacterial strains | Inhibition of microbial growth | Lee-Huang et al. (2007) |

| Anticancer | MCF-7 breast cancer cells | Induction of apoptosis | Granados-Principle et al. (2011) |

常见问题

Basic Research Questions

Q. How can 5-(1-Hydroxyhexyl)oxolan-2-one be synthesized and characterized in laboratory settings?

- Methodological Answer : Synthesis typically involves lactonization of hydroxyhexyl precursors under controlled acidic or enzymatic conditions. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation (e.g., H and C NMR) and high-performance liquid chromatography (HPLC) for purity assessment. For new compounds, provide full spectral data and elemental analysis, while known compounds require literature cross-referencing . Experimental protocols must detail reaction conditions, purification steps (e.g., column chromatography), and validation metrics (e.g., yield, enantiomeric excess) to ensure reproducibility .

Q. What analytical techniques are recommended for determining the purity and structural integrity of this compound?

- Methodological Answer : Combine chromatographic (HPLC, GC-MS) and spectroscopic methods (FT-IR, NMR) for comprehensive analysis. High-resolution mass spectrometry (HRMS) confirms molecular weight and isotopic patterns, as demonstrated in studies reporting exact mass values (e.g., m/z 224.1273 for related lactones) . Purity assessments should include melting point analysis and comparative retention times against authenticated standards. For stereochemical resolution, chiral chromatography or optical rotation measurements are critical .

Advanced Research Questions

Q. What are the metabolic pathways involving this compound, and how can in vitro models be designed to study its biotransformation?

- Methodological Answer : The compound may undergo β-oxidation or hydroxylation via cytochrome P450 enzymes, analogous to dodecanedioic acid metabolism in lipid pathways . In vitro models using rat or human hepatocytes should include incubation under controlled oxygen levels, with LC-MS/MS monitoring of metabolites (e.g., hydroxylated or carboxylated derivatives). Reference in vitro protocols from polyphenol metabolism studies, which detail sampling intervals, extraction solvents, and enzymatic inhibition controls .

Q. How do stereochemical configurations influence the biological activity of this compound, and what methodologies are used to resolve such enantiomers?

- Methodological Answer : Stereochemistry impacts enzyme-substrate interactions, as seen in bacterial oxidoreductases that stereospecifically reduce γ-butyrolactones . Resolve enantiomers using chiral stationary phases in HPLC or supercritical fluid chromatography (SFC). For activity studies, employ enzyme assays (e.g., NADPH-dependent reductase activity) to compare kinetic parameters (e.g., , ) between stereoisomers .

Q. How should researchers address discrepancies in reported biological activities of this compound across different studies?

- Methodological Answer : Reconcile contradictions by standardizing assay conditions (e.g., cell lines, solvent controls) and validating compound purity. Cross-reference anti-inflammatory activity data with structural analogs (e.g., salicylates) and ensure dose-response curves are replicated . Open sharing of raw data (e.g., spectral files, chromatograms) and adherence to FAIR principles enhance reproducibility .

Q. What considerations are critical when designing experiments to assess the anti-inflammatory potential of this compound?

- Methodological Answer : Use in vitro models (e.g., LPS-stimulated macrophages) to measure cytokine suppression (IL-6, TNF-α) via ELISA. Include positive controls (e.g., dexamethasone) and validate compound stability in culture media. For in vivo studies, optimize dosing regimens based on pharmacokinetic profiling (e.g., bioavailability, half-life) and employ blinded experimental designs to reduce bias .

属性

IUPAC Name |

5-(1-hydroxyhexyl)oxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O3/c1-2-3-4-5-8(11)9-6-7-10(12)13-9/h8-9,11H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPWMAIDTZPLUGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C1CCC(=O)O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401007829 | |

| Record name | 5-(1-Hydroxyhexyl)oxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401007829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87877-77-8 | |

| Record name | 4,5-Dihydroxy-n-decanoic acid-4-lactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087877778 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(1-Hydroxyhexyl)oxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401007829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。